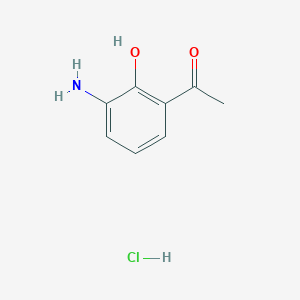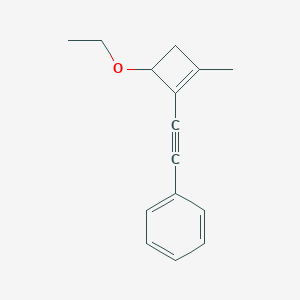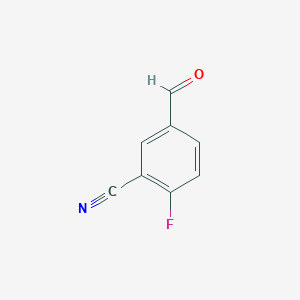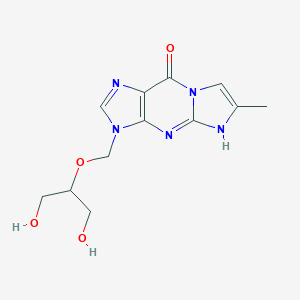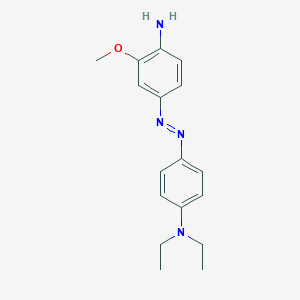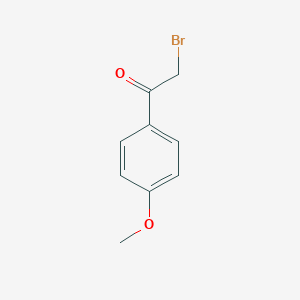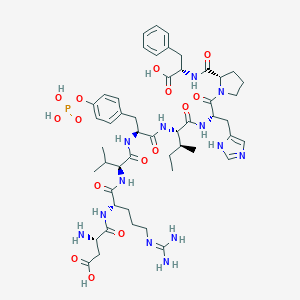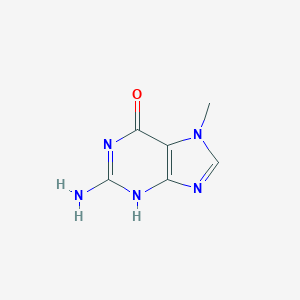
7-甲基鸟嘌呤
描述
7-甲基鸟嘌呤是一种修饰的嘌呤核碱基,具体来说是鸟嘌呤的甲基化形式。 它在人尿中少量存在,被认为是全身 RNA 周转的指标 . 该化合物是核酸的降解产物,参与各种生物过程 .
科学研究应用
7-甲基鸟嘌呤在科学研究中有多种应用:
作用机制
7-甲基鸟嘌呤通过抑制 DNA 修复酶多聚 (ADP-核糖) 聚合酶 (PARP) 和 RNA 修饰酶 tRNA-鸟嘌呤转糖基化酶 (TGT) 来发挥作用 . 它与底物 NAD+ 竞争,并结合到 PARP 的活性位点,阻止酶修复 DNA . 这种抑制会导致 DNA 损伤的积累,使其成为一种潜在的抗癌剂 .
类似化合物:
8-羟基-7-甲基鸟嘌呤: 7-甲基鸟嘌呤的氧化衍生物,对 PARP 具有类似的抑制作用.
N7-甲基鸟嘌呤: 鸟嘌呤的另一种甲基化形式,具有不同的生物学特性.
独特性: 7-甲基鸟嘌呤的独特性在于其对 PARP 和 TGT 的双重抑制作用,使其成为抗癌治疗的有希望的候选药物 . 它的天然存在和最小的副作用进一步增强了它作为治疗剂的潜力 .
生化分析
Biochemical Properties
7-Methylguanine plays a crucial role in biochemical reactions by interacting with several enzymes and biomolecules. It is a natural inhibitor of the DNA repair enzyme poly (ADP-ribose) polymerase (PARP) and the RNA-modifying enzyme tRNA-guanine transglycosylase (TGT) . These interactions are competitive, meaning 7-Methylguanine competes with the natural substrates of these enzymes, thereby inhibiting their activity. This inhibition can lead to the suppression of DNA repair and RNA modification processes, which are critical for maintaining cellular integrity and function.
Cellular Effects
7-Methylguanine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Methylguanine has been shown to accelerate apoptotic death in BRCA1-deficient breast cancer cells when combined with chemotherapeutic agents like cisplatin and doxorubicin . This compound also impacts the metabolism of RNA molecules, including messenger RNA, ribosomal RNA, microRNA, and transfer RNA, thereby influencing gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 7-Methylguanine involves its binding interactions with biomolecules and enzyme inhibition. 7-Methylguanine competes with the substrate NAD+ and binds in the active site of PARP-1 through hydrogen bonds and nonpolar interactions with specific amino acid residues . This binding promotes the formation of PARP-1–nucleosome complexes and suppresses DNA-dependent PARP-1 automodification, leading to nonproductive trapping of PARP-1 on nucleosomes and preventing the removal of genotoxic DNA lesions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methylguanine change over time. Studies have shown that 7-Methylguanine does not induce mutations or structural chromosomal abnormalities and has no blastomogenic activity . A treatment regimen with 7-Methylguanine in mice (50 mg/kg per os, 3 times per week) exerted no adverse effects or changes in morphology . These findings suggest that 7-Methylguanine is stable and does not degrade rapidly, maintaining its effects over time.
Dosage Effects in Animal Models
The effects of 7-Methylguanine vary with different dosages in animal models. Oral administration of 7-Methylguanine at doses of 50 mg/kg, 200 mg/kg, and 600 mg/kg was not lethal to any of the animals . No apparent lesions or abnormalities of internal organs were observed in treated mice, indicating that 7-Methylguanine has a favorable safety profile at these dosages . Higher doses may still need to be evaluated for potential toxic or adverse effects.
Metabolic Pathways
7-Methylguanine is involved in several metabolic pathways, including those related to RNA turnover and DNA repair. It is a degradation product of nucleic acids and can be generated by DNA methylation . 7-Methylguanine interacts with enzymes like PARP and TGT, affecting metabolic flux and metabolite levels . These interactions highlight its role in the regulation of cellular metabolism and the maintenance of genomic stability.
Transport and Distribution
The transport and distribution of 7-Methylguanine within cells and tissues involve various transporters and binding proteins. It has been found in human urine, indicating its excretion and distribution throughout the body
Subcellular Localization
7-Methylguanine’s subcellular localization is crucial for its activity and function. It is primarily found in the cytoplasm and nuclei of cells . The localization of 7-Methylguanine within specific cellular compartments may be directed by targeting signals or post-translational modifications. These factors influence its interactions with other biomolecules and its overall impact on cellular processes.
准备方法
合成路线和反应条件: 7-甲基鸟嘌呤可以通过鸟嘌呤的甲基化合成。 该反应通常涉及在碱性条件下使用二甲基硫酸盐或碘甲烷等甲基化试剂 . 反应在水性或有机溶剂中进行,产物通过结晶或色谱法纯化。
工业生产方法: 7-甲基鸟嘌呤的工业生产遵循类似的合成路线,但在更大的规模上进行。 该过程涉及使用自动化反应器和纯化系统,以确保高产率和高纯度 .
化学反应分析
反应类型: 7-甲基鸟嘌呤会经历各种化学反应,包括:
还原: 还原反应不太常见,但可以在特定条件下发生。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂,在温和条件下。
主要产物:
氧化: 8-羟基-7-甲基鸟嘌呤.
相似化合物的比较
8-Hydroxy-7-methylguanine: An oxidized derivative of 7-Methylguanine with similar inhibitory effects on PARP.
N7-Methylguanine: Another methylated form of guanine with distinct biological properties.
Uniqueness: 7-Methylguanine is unique due to its dual inhibitory action on both PARP and TGT, making it a promising candidate for anticancer therapy . Its natural occurrence and minimal side effects further enhance its potential as a therapeutic agent .
属性
IUPAC Name |
2-amino-7-methyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWGECJQACGGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020873 | |
| Record name | 7-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
578-76-7 | |
| Record name | 7-Methylguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,7-dihydro-7-methyl-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N7-METHYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661J4K04NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
370 °C | |
| Record name | 7-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 7-methylguanine and how is it formed?
A1: 7-Methylguanine (7-meG) is a modified DNA base formed by the alkylation of guanine at the N7 position. This modification primarily arises from the interaction of DNA with endogenous or exogenous alkylating agents. [, , , ]
Q2: What is the biological significance of 7-meG formation in DNA?
A2: While 7-meG is considered less mutagenic than other DNA adducts like O6-methylguanine, it can still interfere with DNA replication and transcription. [, , , ] Its presence has been linked to aging and may play a role in the development of certain cancers. [, ]
Q3: Does 7-meG formation vary throughout the cell cycle?
A3: Yes, research using synchronized rat liver cells shows that 7-meG formation, induced by dimethylnitrosamine, peaks during the G1 phase, decreases during DNA synthesis (S phase), and reaches its lowest point during hydroxyurea-induced cell cycle arrest. []
Q4: How does 7-meG formation differ in target and non-target tissues?
A4: Studies using N-nitrosomethylethylamine in rats revealed that the liver, a target organ, exhibited significantly higher levels of 7-meG compared to non-target tissues like the kidney, esophagus, and lung. This highlights the importance of tissue-specific metabolism in carcinogen activation. []
Q5: Does the route of administration affect 7-meG formation?
A5: Yes, research shows that intraperitoneal administration of dimethylnitrosamine leads to higher levels of 7-meG in kidney DNA compared to oral administration. This suggests that first-pass metabolism by the liver can significantly impact the dose reaching other organs. []
Q6: What is the molecular formula and weight of 7-methylguanine?
A6: The molecular formula of 7-methylguanine is C6H7N5O, and its molecular weight is 165.15 g/mol.
Q7: What spectroscopic techniques are used to characterize 7-methylguanine?
A7: Several spectroscopic techniques can be employed to characterize 7-meG, including:* NMR spectroscopy: Provides detailed structural information and can distinguish between different isomers. [, ]* Mass spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural elucidation. []* UV-Vis spectroscopy: Used for quantification and monitoring changes in the molecule. []
Q8: Does 7-meG exist in different forms?
A8: Yes, 7-meG can exist in both a closed ring form and an imidazole ring-opened form. The ring-opened form, N5-methyl-N5-formyl-2,5,6-triamino-4-hydroxypyrimidine, has been identified in vivo and shows greater persistence than the closed ring form. [, ]
Q9: Is 7-meG stable under physiological conditions?
A9: 7-meG in DNA can undergo spontaneous depurination, but its half-life varies depending on the tissue and the presence of repair mechanisms. [, ]
Q10: How does the presence of 7-meG affect DNA stability?
A10: The presence of 7-meG can create sites prone to depurination, potentially leading to DNA strand breaks and contributing to genomic instability. [, ]
Q11: What are the implications of 7-meG for cancer research?
A11: 7-meG serves as a valuable biomarker for assessing DNA damage caused by alkylating agents, some of which are potent carcinogens. [, , ] Understanding its formation, repair, and biological consequences is crucial for developing strategies to prevent and treat cancer.
Q12: Have computational methods been applied to study 7-meG?
A12: While the provided research papers don't delve deeply into computational studies, these methods can be employed to:* Model the interaction of 7-meG with DNA repair enzymes.* Simulate the impact of 7-meG on DNA structure and stability.* Develop QSAR models to predict the mutagenicity and carcinogenicity of compounds based on their ability to form 7-meG.
Q13: How do structural modifications to guanine affect its susceptibility to methylation at the N7 position?
A13: While the provided research focuses primarily on 7-meG, broader research suggests that:* Electron-donating groups on the purine ring can increase susceptibility to alkylation.* Steric hindrance around the N7 position can hinder alkylation.* The local sequence context within DNA can influence the accessibility of guanine to alkylating agents.
Q14: How is 7-meG typically extracted and quantified from biological samples?
A14: Common methods involve DNA extraction, hydrolysis to release individual bases, and analysis using techniques like:* High-performance liquid chromatography (HPLC) [, , , , , , ]* Gas chromatography-mass spectrometry (GC-MS) []* 32P-postlabeling assay [, , , , ]
Q15: How is the formation of 7-meG used to assess the efficacy of chemopreventive agents?
A15: Reduced 7-meG levels in DNA, following exposure to a carcinogen, can indicate the protective effect of a chemopreventive agent. This approach helps evaluate the ability of such agents to mitigate DNA damage caused by carcinogens. [, ]
Q16: Are there known mechanisms of resistance related to 7-meG formation or repair?
A16: Research indicates that variations in the activity of DNA repair enzymes, particularly those involved in the removal of alkylated bases, can influence susceptibility to DNA damage and potentially contribute to resistance to certain cancer treatments. [, ]
Q17: What are the known toxicological effects of 7-meG?
A17: While 7-meG itself is not directly toxic, its presence in DNA can contribute to mutations and genomic instability, potentially increasing the risk of cancer development. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


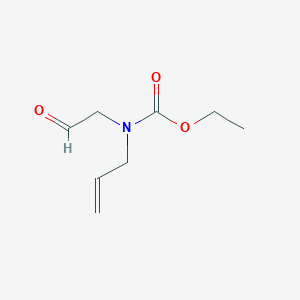
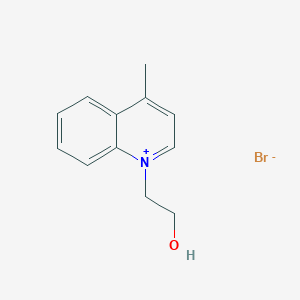
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
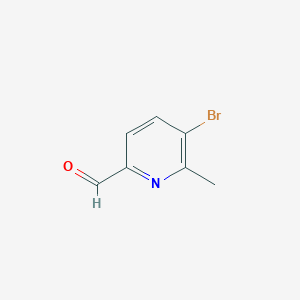
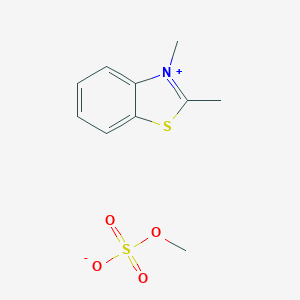
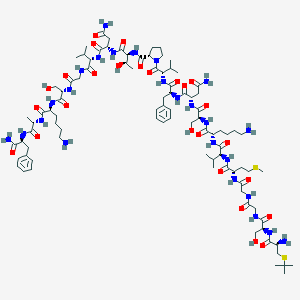
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
